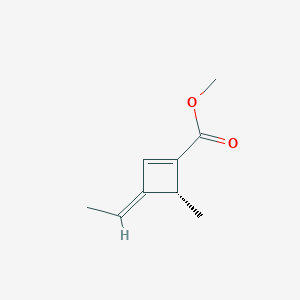
methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate, also known as MEMCBC, is a chemical compound used in scientific research for its unique properties. It is a cyclobutene derivative that has been synthesized through various methods, and has been found to have potential applications in the field of medicine and biochemistry. In
Mécanisme D'action
The mechanism of action of methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate is not fully understood, but it is believed to work by inhibiting the growth of cancer cells and inducing apoptosis. It is also believed to work by targeting specific cells or tissues, as it can be used as a drug delivery system. Additionally, methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate is believed to work by binding to specific molecules in cells or tissues, which allows it to be used as a fluorescent probe.
Effets Biochimiques Et Physiologiques
Methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate has been found to have both biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and target specific cells or tissues. Additionally, methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate has been found to have low toxicity, which makes it a promising candidate for drug delivery systems. However, further studies are needed to fully understand the biochemical and physiological effects of methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity, which makes it a promising candidate for drug delivery systems. Additionally, methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate can be used as a fluorescent probe, which allows for the detection of specific molecules in cells or tissues. However, there are also limitations to using methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to fully understand its biochemical and physiological effects.
Orientations Futures
There are several future directions for the study of methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate. One direction is to further study its anticancer properties and potential as a drug delivery system. Another direction is to study its potential as a fluorescent probe and its ability to detect specific molecules in cells or tissues. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate. Overall, the study of methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate has the potential to lead to new discoveries in the field of medicine and biochemistry.
Méthodes De Synthèse
Methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate can be synthesized through various methods, including the Diels-Alder reaction and the Wittig reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclohexene ring. In the case of methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate, a diene and a dienophile are combined to form a cyclobutene ring. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. In the case of methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate, an aldehyde is reacted with a phosphonium ylide to form the cyclobutene ring.
Applications De Recherche Scientifique
Methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate has been found to have potential applications in the field of medicine and biochemistry. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential as a drug delivery system, as it can be used to encapsulate drugs and target specific cells or tissues. Additionally, methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate has been studied for its potential as a fluorescent probe, as it can be used to detect specific molecules in cells or tissues.
Propriétés
Numéro CAS |
138337-28-7 |
|---|---|
Nom du produit |
methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate |
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-4-7-5-8(6(7)2)9(10)11-3/h4-6H,1-3H3/b7-4+/t6-/m1/s1 |
Clé InChI |
DNCGSBXRFQEOBQ-LTYDNXFVSA-N |
SMILES isomérique |
C/C=C/1\C=C([C@@H]1C)C(=O)OC |
SMILES |
CC=C1C=C(C1C)C(=O)OC |
SMILES canonique |
CC=C1C=C(C1C)C(=O)OC |
Synonymes |
1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(E)]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



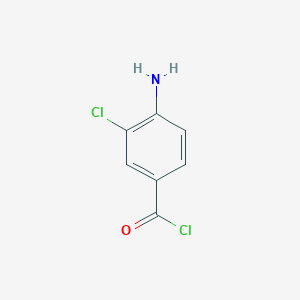
![1a,7b-Dihydrooxireno[2,3-f]quinoline](/img/structure/B137820.png)
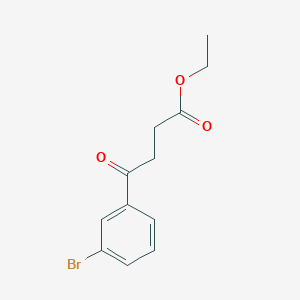
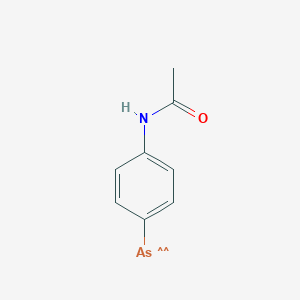
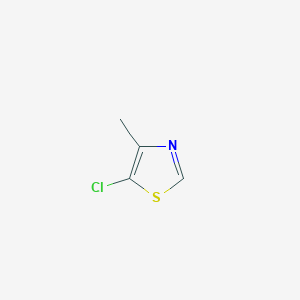

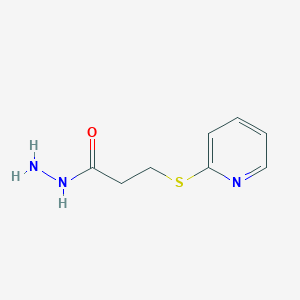
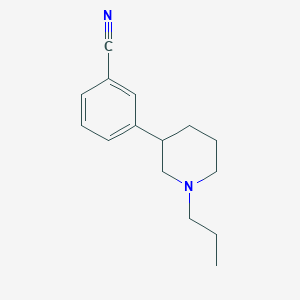
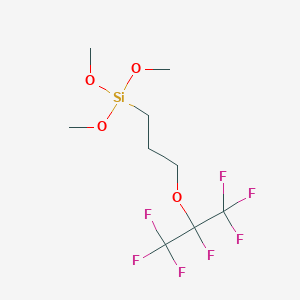
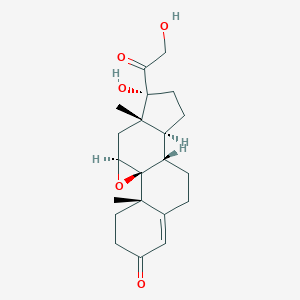
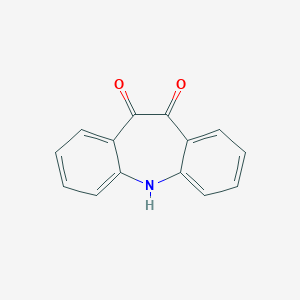
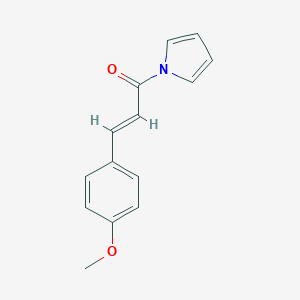
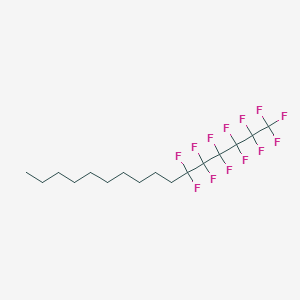
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-](/img/structure/B137852.png)